molecular formula C18H13N5O5S B2602960 4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-65-3

4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2602960
CAS No.: 396720-65-3
M. Wt: 411.39
InChI Key: SFRLNMCOODQFDD-UHFFFAOYSA-N
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Description

4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H13N5O5S and its molecular weight is 411.39. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

A study focused on the degradation of acetaminophen by advanced oxidation processes (AOPs) illustrates the broader category of nitro-substituted compounds' environmental applications. Although this study does not directly mention the specific compound , it highlights the significance of such research in enhancing the degradation of recalcitrant compounds in the environment, potentially including various nitro-substituted compounds (Qutob et al., 2022).

Synthesis of Metal Passivators and Light-sensitive Materials

Research on the synthesis of 5,5′-Methylene-bis(benzotriazole) showcases the utility of nitro-substituted compounds in creating metal passivators and light-sensitive materials, reflecting the compound's potential application in materials science and engineering (Gu et al., 2009).

Degradation and Stability Studies

A study on the degradation processes of nitisinone (NTBC), a nitro-substituted compound, provides insights into the stability and degradation pathways of such compounds, which could be relevant for environmental and pharmaceutical research (Barchańska et al., 2019).

Antitumor Activity of Imidazole Derivatives

The antitumor activity of imidazole derivatives, including nitro-substituted compounds, has been reviewed, showcasing the potential medical applications of these compounds in developing new cancer therapies (Iradyan et al., 2009).

Properties

IUPAC Name

4-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O5S/c24-18(11-1-3-13(4-2-11)22(25)26)19-17-15-9-29-10-16(15)20-21(17)12-5-7-14(8-6-12)23(27)28/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRLNMCOODQFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.